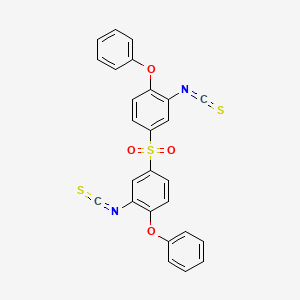
1,1'-Sulfonylbis(3-isothiocyanato-4-phenoxybenzene)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’-Sulfonylbis(3-isothiocyanato-4-phenoxybenzene) is a chemical compound known for its unique structure and properties It belongs to the class of isothiocyanates, which are compounds containing the functional group -N=C=S
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Sulfonylbis(3-isothiocyanato-4-phenoxybenzene) typically involves the reaction of amines with phenyl isothiocyanate. This reaction is carried out under mild conditions, often in the presence of a solvent such as dimethylbenzene and under nitrogen protection to prevent oxidation . The yields of the products can be quite high, often exceeding 90%, making this method efficient and suitable for industrial production.
Industrial Production Methods
For industrial production, the synthesis method must be scalable, safe, and cost-effective. The method involving the reaction of amines with phenyl isothiocyanate meets these criteria due to its low toxicity, low cost, and high yield. This method also produces fewer by-products, making it environmentally friendly and easier to purify the final product .
化学反応の分析
Types of Reactions
1,1’-Sulfonylbis(3-isothiocyanato-4-phenoxybenzene) undergoes various types of chemical reactions, including:
Substitution Reactions: The isothiocyanate groups can participate in nucleophilic substitution reactions.
Addition Reactions: The compound can undergo addition reactions with nucleophiles.
Oxidation and Reduction: While less common, the compound can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Common reagents used in reactions with 1,1’-Sulfonylbis(3-isothiocyanato-4-phenoxybenzene) include amines, thiols, and alcohols. The reactions are typically carried out under mild conditions, often in the presence of a solvent and under an inert atmosphere to prevent unwanted side reactions .
Major Products Formed
The major products formed from reactions with 1,1’-Sulfonylbis(3-isothiocyanato-4-phenoxybenzene) depend on the specific reagents and conditions used. For example, reactions with amines typically yield thiourea derivatives, while reactions with alcohols can produce isothiocyanate esters .
科学的研究の応用
1,1’-Sulfonylbis(3-isothiocyanato-4-phenoxybenzene) has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.
Industry: Used in the production of polymers and other materials due to its reactive isothiocyanate groups.
作用機序
The mechanism of action of 1,1’-Sulfonylbis(3-isothiocyanato-4-phenoxybenzene) involves its reactive isothiocyanate groups, which can form covalent bonds with nucleophiles such as amines and thiols. This reactivity allows the compound to modify proteins and other biomolecules, potentially inhibiting their function. For example, its inhibition of aldehyde dehydrogenase involves the formation of a covalent bond with the enzyme, preventing it from catalyzing its normal reactions .
類似化合物との比較
Similar Compounds
1-Isothiocyanato-3,5-bis(trifluoromethyl)benzene: Another isothiocyanate compound with similar reactivity but different substituents on the benzene ring.
Phenyl isothiocyanate: A simpler isothiocyanate compound used in similar types of reactions.
Uniqueness
1,1’-Sulfonylbis(3-isothiocyanato-4-phenoxybenzene) is unique due to its dual isothiocyanate groups and the presence of a sulfonyl linkage, which can provide additional reactivity and binding sites compared to simpler isothiocyanates. This makes it particularly useful in applications requiring multiple reactive sites, such as in the synthesis of complex organic molecules and in the modification of biomolecules .
特性
CAS番号 |
40939-81-9 |
|---|---|
分子式 |
C26H16N2O4S3 |
分子量 |
516.6 g/mol |
IUPAC名 |
2-isothiocyanato-4-(3-isothiocyanato-4-phenoxyphenyl)sulfonyl-1-phenoxybenzene |
InChI |
InChI=1S/C26H16N2O4S3/c29-35(30,21-11-13-25(23(15-21)27-17-33)31-19-7-3-1-4-8-19)22-12-14-26(24(16-22)28-18-34)32-20-9-5-2-6-10-20/h1-16H |
InChIキー |
GTFHAIFECNAAJB-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)OC2=C(C=C(C=C2)S(=O)(=O)C3=CC(=C(C=C3)OC4=CC=CC=C4)N=C=S)N=C=S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















